

Navigating the Landscape of Isotope Labeling: A Technical Guide to Guanosine-13C10,15N5

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Compound of Interest

Compound Name: Guanosine-13C10,15N5

Cat. No.: B12377984

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For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern molecular analysis. Guanosine fully labeled with Carbon-13 and Nitrogen-15 (**Guanosine-13C10,15N5**) stands out as a powerful tool for elucidating the structure, function, and metabolism of nucleic acids and their derivatives. This in-depth guide provides a comprehensive overview of the commercial availability of **Guanosine-13C10,15N5**, detailed experimental protocols for its application, and visual representations of key metabolic and experimental workflows.

Commercial Availability of Guanosine-13C10,15N5 and Its Analogs

The accessibility of high-quality isotopically labeled compounds is paramount for reproducible and reliable experimental outcomes. Several reputable commercial suppliers offer **Guanosine-13C10,15N5** and its phosphorylated derivatives, catering to a range of research needs from structural biology to metabolic tracing. The following table summarizes the offerings from key suppliers.

Supplier	Product Description	Catalog Number	Purity	Package Size
Cambridge Isotope Laboratories	Guanosine·H ₂ O (¹³ C ₁₀ , 98%; ¹⁵ N ₅ , 96-98%)	CNLM-3808-CA	>98%	5 mg, 10 mg
Fisher Scientific	Cambridge Isotope Laboratories Guanosine:H ₂ O (¹³ C ₁₀ , 98%; ¹⁵ N ₅ , 96-98%)	NC1310085	>98%	5 mg
MedChemExpress	Guanosine- ¹³ C ₁₀ , ¹⁵ N ₅	HY-N0097S	>98%	1 mg, 5 mg
Sigma-Aldrich (Merck)	Guanosine- ¹³ C ₁₀ , ¹⁵ N ₅ 3',5'- cyclic monophosphate calcium salt	744473	99 atom % ¹³ C, 98 atom % ¹⁵ N	Inquire
BOC Sciences	Guanosine 3',5'- cyclic monophosphate- [¹³ C ₁₀ , ¹⁵ N ₅] calcium salt	BLP-000655	95% (CP); 99% atom ¹³ C; 98% atom ¹⁵ N	Inquire

Key Applications and Experimental Protocols

Guanosine-13C10,15N5 is primarily utilized in two major research areas: Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of RNA and Mass Spectrometry (MS) for metabolic flux analysis.

I. RNA Structural Analysis using NMR Spectroscopy

The incorporation of ¹³C and ¹⁵N isotopes into RNA molecules significantly enhances the resolution and information content of NMR spectra, enabling the determination of three-

dimensional structures and the study of molecular dynamics.

Experimental Protocol: In Vitro Transcription of Isotopically Labeled RNA

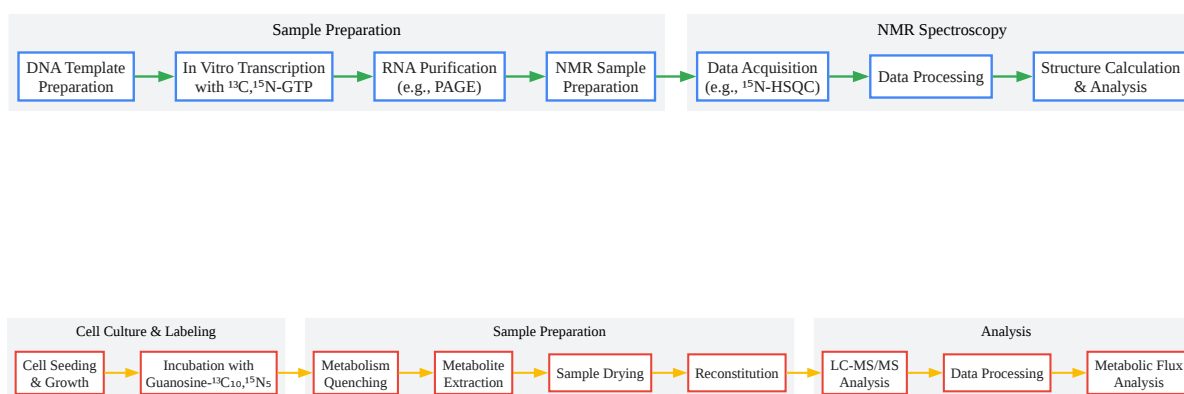
This protocol outlines the general steps for producing a uniformly ^{13}C , ^{15}N -labeled RNA molecule using **Guanosine-13C10,15N5** triphosphate (GTP-13C10,15N5).

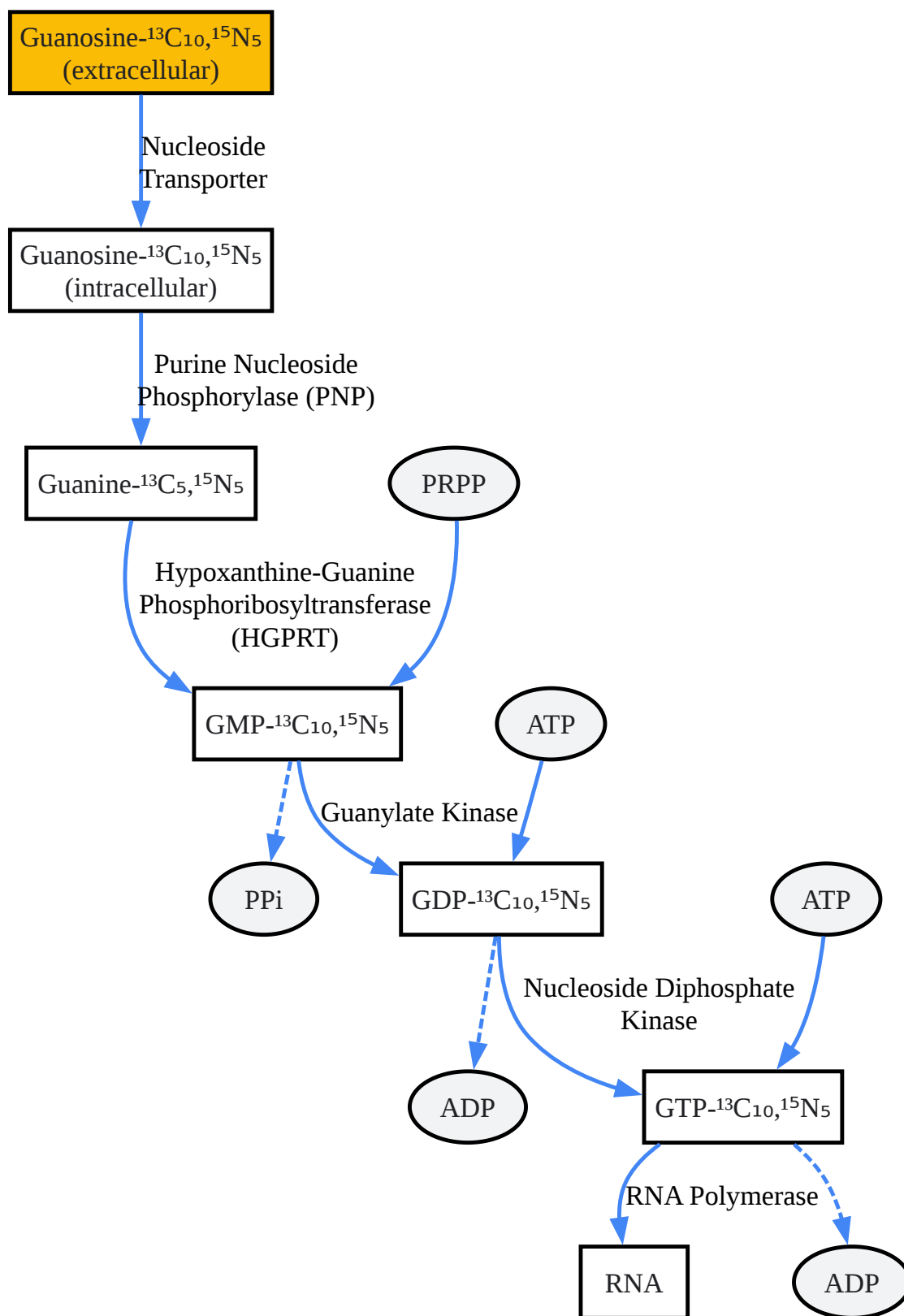
- **Template Preparation:** A linear DNA template containing the target RNA sequence downstream of a T7 RNA polymerase promoter is required. This can be generated by PCR amplification or plasmid linearization.[\[1\]](#)
- **Transcription Reaction Setup:** In an RNase-free environment, assemble the following components at room temperature:
 - Nuclease-free water
 - Transcription buffer (typically contains Tris-HCl, MgCl_2 , DTT, and spermidine)
 - Ribonucleoside triphosphates (NTPs): ATP, CTP, UTP, and **Guanosine-13C10,15N5** triphosphate (at equimolar concentrations, typically 1-5 mM each)
 - DNA template (typically 1 μg per 20 μL reaction)
 - T7 RNA polymerase
- **Incubation:** Incubate the reaction mixture at 37°C for 2 to 4 hours. The optimal time may vary depending on the specific RNA sequence and length.
- **DNase Treatment:** To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
- **RNA Purification:** The labeled RNA can be purified using various methods, such as phenol-chloroform extraction followed by ethanol precipitation, or using commercially available RNA purification kits. For NMR studies, purification by denaturing polyacrylamide gel electrophoresis (PAGE) is often preferred to ensure high purity and homogeneity.
- **Sample Preparation for NMR:** The purified, labeled RNA is desalted and buffer-exchanged into the desired NMR buffer (e.g., a low-salt buffer containing 10-20 mM sodium phosphate,

pH 6.0-6.5, and 5-10% D₂O). The final RNA concentration for NMR is typically in the range of 0.1 to 1 mM.

NMR Data Acquisition and Analysis

A suite of heteronuclear NMR experiments is employed to assign the resonances of the labeled RNA and to derive structural restraints. A common starting point is the 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a fingerprint of the molecule, with each peak corresponding to a specific imino or amino group.[2][3] Further experiments, such as 3D NOESY-HSQC and HNCO, are used to obtain through-space and through-bond correlations for sequential assignment and structure calculation.





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